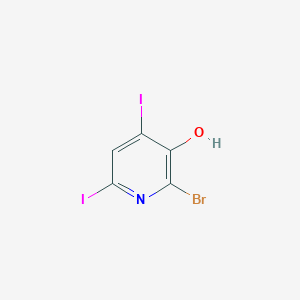
(Carbonyl-14C)nicotinamide
概述
描述
(Carbonyl-14C)nicotinamide is a radiolabeled form of nicotinamide, where the carbonyl carbon is replaced with the radioactive isotope carbon-14. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and is a crucial component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play essential roles in cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Carbonyl-14C)nicotinamide typically involves the incorporation of carbon-14 into the nicotinamide molecule. One common method is the microwave-assisted direct aromatic substitution of 3-bromopyridine with potassium cyanide labeled with carbon-14 (K14CN) as the cyanide source. This reaction is catalyzed by a small amount of tetrabutylammonium bromide and results in the formation of [3-14C]-cyanopyridine. Subsequent microwave-assisted hydrolysis of [3-14C]-cyanopyridine with a mixture of concentrated sulfuric acid and propionic acid yields this compound .
Industrial Production Methods
Industrial production of nicotinamide often involves the use of recombinant Escherichia coli expressing high-molecular-mass nitrile hydratase from Rhodococcus rhodochrous J1. This enzyme catalyzes the conversion of 3-cyanopyridine to nicotinamide. The process involves high cell-density cultivation and substrate fed-batch methods to achieve high yields of nicotinamide .
化学反应分析
Types of Reactions
(Carbonyl-14C)nicotinamide undergoes various chemical reactions, including:
Oxidation: Nicotinamide can be oxidized to nicotinic acid.
Reduction: Nicotinamide can be reduced to form dihydronicotinamide.
Substitution: Nicotinamide can undergo substitution reactions, such as the replacement of the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Dihydronicotinamide.
Substitution: Various substituted nicotinamide derivatives.
科学研究应用
(Carbonyl-14C)nicotinamide is widely used in scientific research due to its radiolabeled nature, which allows for the tracking and quantification of metabolic pathways. Some key applications include:
Chemistry: Used in studies of enzyme kinetics and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and distribution of nicotinamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotinamide and its derivatives.
作用机制
(Carbonyl-14C)nicotinamide exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in various biochemical reactions, including redox reactions, DNA repair, and cell signaling. The molecular targets of nicotinamide include enzymes such as sirtuins, which are involved in regulating cellular processes like aging and inflammation .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Dihydronicotinamide: A reduced form of nicotinamide.
Nicotinamide Riboside: A precursor to NAD that has gained attention for its potential health benefits.
Uniqueness
(Carbonyl-14C)nicotinamide is unique due to its radiolabeled carbon-14, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the metabolic fate of nicotinamide is crucial .
属性
IUPAC Name |
pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-ZQBYOMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[14C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349349 | |
| Record name | [14C]-Nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10119-18-3 | |
| Record name | 3-Pyridinecaboxamide-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010119183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [14C]-Nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)



